molecular formula C15H10Cl4N2O2 B15084652 2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide

2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide

Cat. No.: B15084652
M. Wt: 392.1 g/mol
InChI Key: BZUXFPXMWQZSOP-IFRROFPPSA-N
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Description

2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide is an organic compound with the molecular formula C15H10Cl4N2O2. This compound is characterized by the presence of dichlorophenyl groups and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then reacted with 2,3-dichlorobenzaldehyde in the presence of a base to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces amines .

Scientific Research Applications

2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide is unique due to its specific combination of dichlorophenyl groups and acetamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H10Cl4N2O2

Molecular Weight

392.1 g/mol

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H10Cl4N2O2/c16-10-4-1-3-9(14(10)18)7-20-21-13(22)8-23-12-6-2-5-11(17)15(12)19/h1-7H,8H2,(H,21,22)/b20-7+

InChI Key

BZUXFPXMWQZSOP-IFRROFPPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)COC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)COC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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